6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine
Overview
Description
6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position, a methyl group at the 5-position, and a pyridin-2-yl group at the 2-position
Mechanism of Action
Biochemical Analysis
Biochemical Properties
6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit collagen prolyl 4-hydroxylases, which are enzymes involved in collagen synthesis . This inhibition leads to a reduction in collagen deposition, making it a potential candidate for antifibrotic therapies. Additionally, this compound interacts with vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β), further influencing cellular processes related to fibrosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In hepatic stellate cells, this compound has been shown to inhibit collagen synthesis and reduce the expression of collagen type I alpha 1 (COL1A1) protein . This inhibition is crucial in preventing liver fibrosis. Moreover, this compound affects cell signaling pathways, including those mediated by transforming growth factor-β1 (TGF-β1), which plays a role in fibrosis and other cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits collagen prolyl 4-hydroxylases, leading to decreased collagen synthesis . Additionally, it interacts with VEGFR-2 and PDGF-β, inhibiting their signaling pathways and reducing fibrosis . The compound also affects gene expression by modulating the activity of transcription factors involved in fibrosis and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of collagen synthesis and reduced fibrosis in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis and reduces fibrosis without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation of the compound, while conjugation reactions with glucuronic acid or sulfate facilitate its excretion . The compound’s metabolites may also exhibit biological activity, contributing to its overall pharmacological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, potentially enhancing its therapeutic effects . This accumulation may also lead to toxicity in certain tissues, necessitating careful monitoring of its distribution .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity . Additionally, the compound may be directed to specific cellular compartments or organelles through targeting signals, further modulating its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methylpyrimidine and 2-aminopyridine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. A base like potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative .
Scientific Research Applications
6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its fungicidal and herbicidal properties.
Biological Research: It serves as a tool compound in studying biological pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-methyl-N-(2-phenylethyl)-2-(pyridin-2-yl)pyrimidin-4-amine
- 2,4-Dichloro-6-methylpyrimidine
Uniqueness
6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a pyridin-2-yl group makes it a versatile scaffold for further chemical modifications .
Properties
IUPAC Name |
6-chloro-5-methyl-2-pyridin-2-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c1-6-8(11)14-10(15-9(6)12)7-4-2-3-5-13-7/h2-5H,1H3,(H2,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFQLSMNKWQRLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=CC=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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